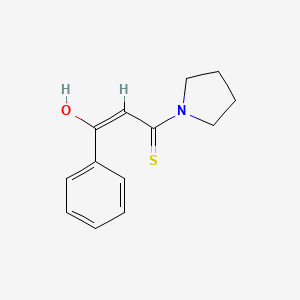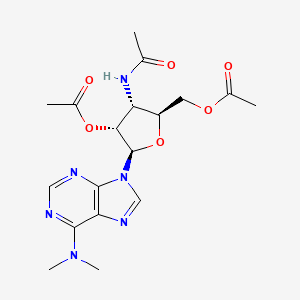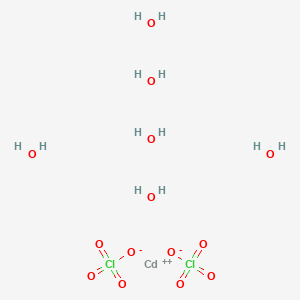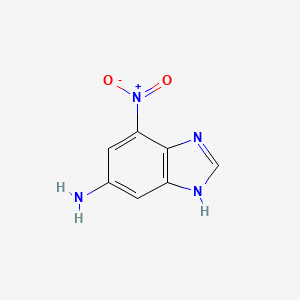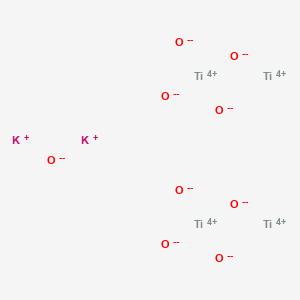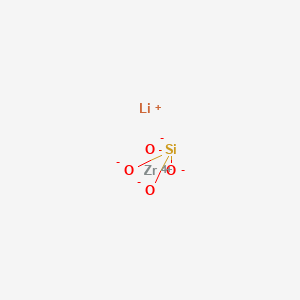
Lithium zirconium silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium zirconium silicate is a compound that combines lithium, zirconium, and silicon elements. It is known for its unique properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make it a valuable material in various industrial and scientific applications, particularly in the fields of ceramics and glass manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium zirconium silicate can be synthesized through several methods, including precipitation, template, and sol-gel methods. The precipitation method involves using lithium nitrate, zirconyl nitrate, zirconium (IV) oxypropoxide, and tetramethyl orthosilicate as precursors . The template method utilizes cetyltrimethyl ammonium bromide and tetramethyl ammonium hydroxide . The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides.
Industrial Production Methods: In industrial settings, this compound is often produced through solid-solid fusion methods. This involves calcining the compound in air or nitrogen atmosphere at high temperatures, typically around 900°C . The resulting product is characterized by its high surface area and alkalinity, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium zirconium silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures to form various oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where lithium or zirconium atoms are replaced by other metal atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur at high temperatures, often exceeding 500°C .
Major Products: The major products formed from these reactions include lithium oxide, zirconium oxide, and various silicates. These products are often used in the production of ceramics and glass materials.
Applications De Recherche Scientifique
Lithium zirconium silicate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: The compound is being explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: this compound is widely used in the ceramics industry for the production of high-strength, heat-resistant materials.
Mécanisme D'action
The mechanism by which lithium zirconium silicate exerts its effects is primarily through its interaction with other compounds at the molecular level. The compound’s high surface area and alkalinity allow it to act as an effective catalyst in various chemical reactions. It can also bind to specific molecular targets, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Lithium disilicate: Known for its use in dental restorations due to its high strength and aesthetic properties.
Zirconium dioxide: Widely used in ceramics and dental applications for its mechanical strength and biocompatibility.
Lithium metasilicate: Used in the production of glass-ceramic materials with unique optical properties.
Uniqueness: Lithium zirconium silicate stands out due to its combination of lithium, zirconium, and silicon, which imparts unique properties such as high thermal stability, mechanical strength, and chemical resistance. These characteristics make it particularly valuable in applications requiring materials that can withstand extreme conditions.
Propriétés
IUPAC Name |
lithium;zirconium(4+);silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYBZLSHSSEZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si]([O-])([O-])[O-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO4SiZr+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721340 |
Source


|
| Record name | lithium;zirconium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-82-6 |
Source


|
| Record name | lithium;zirconium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)
![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)
![4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one](/img/structure/B576657.png)
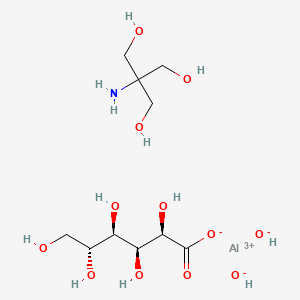
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
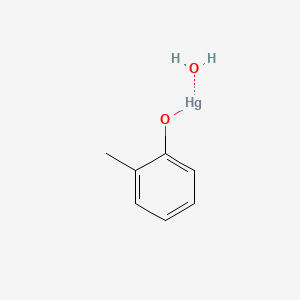
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
